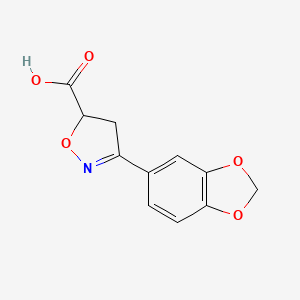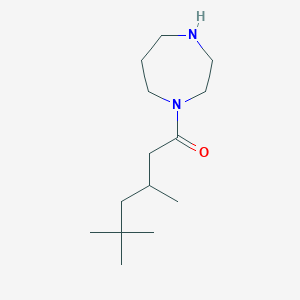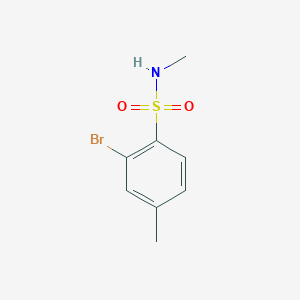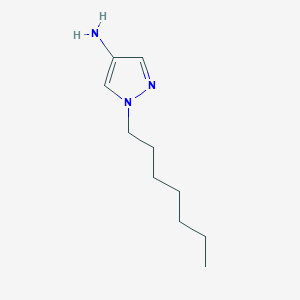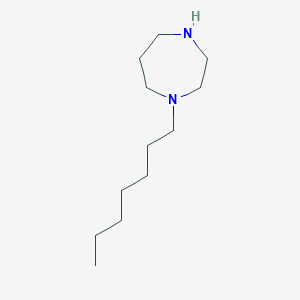
3,5,5-Trimethyl-1-(piperazin-1-yl)hexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
The mechanism of action of 3,5,5-Trimethyl-1-(piperazin-1-yl)hexan-1-one is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of proteins and nucleic acids. It is also believed to have a role in the regulation of gene expression. In addition, this compound is believed to interact with various receptors in the body, which could explain its biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to have neuroprotective, anti-inflammatory, and anticonvulsant properties. It has also been shown to have a role in the regulation of gene expression. In addition, this compound has been found to have a role in the regulation of neurotransmitter release and the modulation of neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3,5,5-Trimethyl-1-(piperazin-1-yl)hexan-1-one in laboratory experiments has several advantages. It is a versatile building block for the synthesis of many compounds, and it is relatively easy to synthesize. In addition, it is relatively inexpensive and can be synthesized in a few steps. However, there are some limitations to the use of this compound in laboratory experiments. It is not a natural product and is not readily available in large quantities. In addition, its mechanism of action is not fully understood, so its effects may not be predictable.
Direcciones Futuras
There are several potential future directions for the use of 3,5,5-Trimethyl-1-(piperazin-1-yl)hexan-1-one. It could be used in the development of new drugs and agrochemicals. It could also be used in the synthesis of peptides, nucleotides, and other molecules for research purposes. In addition, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Finally, its use in laboratory experiments could be further explored to determine its potential applications.
Métodos De Síntesis
3,5,5-Trimethyl-1-(piperazin-1-yl)hexan-1-one is synthesized through a variety of methods, including the Claisen-Schmidt condensation of ethyl acetoacetate and hydrazine, the Curtius rearrangement of isocyanates, and the Mitsunobu reaction of alcohols and isocyanates. It can also be synthesized through the reaction of ethyl acetoacetate and hydrazine, the reaction of isocyanates and alcohols, and the reaction of isocyanates and amines. The synthesis of this compound is relatively simple and can be accomplished in a few steps.
Aplicaciones Científicas De Investigación
3,5,5-Trimethyl-1-(piperazin-1-yl)hexan-1-one is widely used in scientific research, particularly in the fields of drug discovery and development. It is used as a building block for the synthesis of novel compounds for research purposes. This compound is also used in the synthesis of drugs and agrochemicals and in the development of new drugs. It has also been used in the synthesis of peptides, nucleotides, and other molecules for research purposes.
Propiedades
IUPAC Name |
3,5,5-trimethyl-1-piperazin-1-ylhexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-11(10-13(2,3)4)9-12(16)15-7-5-14-6-8-15/h11,14H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNUGOCPVHQQNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCNCC1)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


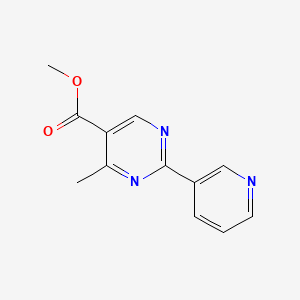






![6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one](/img/structure/B6353155.png)
